molecular formula C16H8Cl2FNO2 B4800640 (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B4800640
M. Wt: 336.1 g/mol
InChI Key: NBMXOTSWUFVVAR-AUWJEWJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Chloromethcathinone: A stimulant drug with a similar phenyl ring structure but different functional groups.

    4-Bromomethcathinone: Another stimulant with a bromine atom instead of chlorine.

    4-Fluoro-α-Pyrrolidinopentiophenone: A synthetic cathinone with a fluorine atom and a pyrrolidine ring.

Uniqueness

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of dichlorophenyl and fluorophenyl groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications and research studies.

Properties

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNO2/c17-10-6-5-9(12(18)8-10)7-14-16(21)22-15(20-14)11-3-1-2-4-13(11)19/h1-8H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMXOTSWUFVVAR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 3
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 4
Reactant of Route 4
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 5
Reactant of Route 5
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Reactant of Route 6
Reactant of Route 6
(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

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